1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane
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Overview
Description
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane is a unique organosilicon compound characterized by its cyclic structure containing sulfur atoms and trimethylsilyl groups
Preparation Methods
The synthesis of 1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive reagents to ensure high yields. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s sulfur atoms make it a potential candidate for studying sulfur-related biochemical processes.
Medicine: Its unique structure may offer insights into the development of new pharmaceuticals, particularly those involving sulfur chemistry.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane exerts its effects involves interactions with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, while the sulfur atoms can participate in redox reactions. These interactions can influence pathways related to organic synthesis and materials science.
Comparison with Similar Compounds
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane can be compared with other similar compounds, such as:
1,4-Bis(trimethylsilyl)benzene: This compound has a similar trimethylsilyl substitution but lacks the sulfur atoms, making it less versatile in sulfur-related reactions.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound features a linear structure with triple bonds, offering different reactivity compared to the cyclic structure of this compound.
1,4-Bis(trimethylsilyl)-1,4-dihydropyridine: This compound contains nitrogen atoms and exhibits different reactivity patterns, particularly in the context of heterocyclic chemistry.
The uniqueness of this compound lies in its combination of trimethylsilyl groups and sulfur atoms within a cyclic framework, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
87495-58-7 |
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Molecular Formula |
C10H24S4Si2 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
trimethyl-(8-trimethylsilyl-1,2,5,6-tetrathiocan-3-yl)silane |
InChI |
InChI=1S/C10H24S4Si2/c1-15(2,3)9-7-11-12-8-10(14-13-9)16(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
VYODAYUZYAWPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CSSCC(SS1)[Si](C)(C)C |
Origin of Product |
United States |
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